molecular formula C8H15Cl2N3 B1450535 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride CAS No. 1803608-19-6

2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride

Cat. No. B1450535
M. Wt: 224.13 g/mol
InChI Key: NQDQXKTWEFSMPP-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride, also known as “Methylbenzodiazepine”, is a type of benzodiazepine derivative with a wide range of applications. Its structure consists of a benzodiazepine nucleus with two methyl substituents and a dihydrochloride side chain. Methylbenzodiazepine is used as a sedative, hypnotic and anxiolytic agent in the treatment of anxiety, insomnia, and other conditions. It has also been used as an anticonvulsant, muscle relaxant, and antidepressant.

Scientific Research Applications

Organic Synthesis Applications

  • Versatile Intermediate for Metal Passivators and Light-sensitive Materials: The synthesis of 5,5′-Methylene-bis(benzotriazole) showcases the use of related benzodiazole derivatives as intermediates in creating metal passivators and light-sensitive materials. This process, noted for its efficiency and environmentally benign approach, highlights the potential of such compounds in green chemistry applications (Gu et al., 2009).

Coordination Chemistry and Properties

  • Chemical Variability and Properties of Benzodiazole Derivatives: A comprehensive review of the chemistry of compounds containing benzodiazole derivatives until 2008, including 2,6-bis-(benzimidazol-2-yl)-pyridine and its analogs, reveals their significant spectroscopic, structural, magnetic properties, and biological activities. This study identifies gaps in current research and suggests potential areas for future exploration (Boča et al., 2011).

Medicinal Chemistry Applications

  • Structural Activity Relationship in Drug Discovery: The structural activity relationship (SAR) and importance of benzothiazole derivatives in medicinal chemistry are highlighted, underscoring their varied biological activities including antimicrobial, antiviral, and anticancer properties. This review emphasizes the significance of the benzothiazole scaffold in developing new therapeutic agents (Bhat & Belagali, 2020).
  • Therapeutic Potential of Benzothiazoles: Another review focuses on the therapeutic potential of benzothiazole derivatives, particularly their antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. It highlights the structural simplicity of benzothiazoles, making them a valuable entity in drug discovery and development for various human diseases and disorders (Kamal et al., 2015).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. The compound “2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride” has hazard statements H302, H315, H319, H335 according to one source .

properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-5-10-7-3-2-6(9)4-8(7)11-5;;/h6H,2-4,9H2,1H3,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDQXKTWEFSMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride

CAS RN

1803608-19-6
Record name 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride
Reactant of Route 2
2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride
Reactant of Route 3
2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride
Reactant of Route 4
2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride
Reactant of Route 5
2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride
Reactant of Route 6
2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride

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